beta-Alanine, N-(3-(isooctyloxy)propyl)-
Description
IUPAC Systematic Nomenclature & Isomerism
The IUPAC name for this compound is 3-[3-(isooctyloxy)propylamino]propanoic acid . This designation follows substitutive nomenclature rules:
- The parent chain is propanoic acid (three-carbon carboxylic acid).
- The amino group (-NH2) at position 3 (beta carbon) is substituted with a 3-(isooctyloxy)propyl group.
- The substituent comprises a propyl chain (three-carbon alkyl group) linked via an ether bond to an isooctyl moiety (a branched eight-carbon alkyl group, typically 2-ethylhexyl).
Isomerism :
- Constitutional Isomerism : Possible variants include alternative branching patterns in the isooctyl group (e.g., 6-methylheptyl vs. 2-ethylhexyl) or differing substitution positions on the propyl chain.
- Stereoisomerism : The isooctyl group may introduce chirality if its branching creates a tetrahedral carbon with four distinct substituents (e.g., in 2-ethylhexyl, the C2 atom bonded to ethyl, methyl, and two methylene groups). However, industrial synthesis typically yields racemic mixtures unless enantioselective methods are employed.
Molecular Formula & Constitutional Analysis
Molecular Formula :
- C₁₄H₂₉NO₃
- Derived by combining:
- Beta-alanine backbone (C₃H₇NO₂).
- Substituent: 3-(isooctyloxy)propyl group (C₁₁H₂₃O).
- Derived by combining:
Constitutional Breakdown :
| Component | Composition | Bonding Pattern |
|---|---|---|
| Beta-alanine core | C₃H₇NO₂ | NH₂-CH₂-CH₂-COOH |
| Propyl linker | C₃H₆ | -(CH₂)₃- |
| Ether bond | O | Connects propyl to isooctyl |
| Isooctyl group | C₈H₁₇ | Branched alkyl (e.g., 2-ethylhexyl) |
The substituent’s ether bond (-O-) and secondary amine (-NH-) create a flexible yet sterically hindered structure, influencing solubility and reactivity.
Stereochemical Configuration & Conformational Dynamics
Stereochemistry :
- The beta-alanine backbone lacks chiral centers due to its primary amine and symmetric carboxylate group.
- Chirality may arise in the isooctyl group. For example, 2-ethylhexyl contains a chiral center at C2 (bonded to ethyl, two methylene groups, and a methyl group), leading to enantiomers. However, industrial-grade material often omits stereochemical specification.
Conformational Flexibility :
- Propyl Chain Rotation : Free rotation around C-N and C-O bonds allows the substituent to adopt gauche or anti conformations.
- Isooctyl Steric Effects : Branched alkyl groups restrict rotation, favoring extended conformations to minimize van der Waals repulsions.
- Hydrogen Bonding : The carboxylic acid group participates in intramolecular H-bonding with the amine, stabilizing planar configurations.
Properties
CAS No. |
81611-35-0 |
|---|---|
Molecular Formula |
C14H29NO3 |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
3-[3-(6-methylheptoxy)propylamino]propanoic acid |
InChI |
InChI=1S/C14H29NO3/c1-13(2)7-4-3-5-11-18-12-6-9-15-10-8-14(16)17/h13,15H,3-12H2,1-2H3,(H,16,17) |
InChI Key |
DUBYGOJNAKZDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOCCCNCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-(3-(isooctyloxy)propyl)- typically involves the reaction of beta-alanine with 3-(isooctyloxy)propylamine. This reaction can be carried out under mild conditions, often using a coupling reagent to facilitate the formation of the amide bond between the beta-alanine and the 3-(isooctyloxy)propylamine .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, leveraging microbial fermentation processes to produce beta-alanine, which is then chemically modified to introduce the 3-(isooctyloxy)propyl group .
Chemical Reactions Analysis
Types of Reactions: Beta-Alanine, N-(3-(isooctyloxy)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Beta-Alanine, N-(3-(isooctyloxy)propyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in enhancing cellular functions and metabolic processes. It may also be used in the development of new biomolecules with therapeutic properties .
Medicine: In medicine, Beta-Alanine, N-(3-(isooctyloxy)propyl)- is investigated for its potential use in drug development. Its ability to enhance muscular endurance and improve exercise performance makes it a candidate for sports medicine and rehabilitation .
Industry: Industrially, the compound is used in the production of various materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical and chemical characteristics .
Mechanism of Action
The mechanism by which Beta-Alanine, N-(3-(isooctyloxy)propyl)- exerts its effects involves its interaction with cellular receptors and enzymes. The compound can act as a precursor to carnosine, a dipeptide that plays a crucial role in muscle function and endurance. By increasing carnosine levels, the compound helps buffer intracellular pH, reducing muscle fatigue during high-intensity exercise .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of beta-Alanine, N-(3-(isooctyloxy)propyl)- with derivatives from the evidence:
Key Observations :
- Solubility : Piperazinyl derivatives (e.g., 1c) exhibit higher solubility due to basic nitrogen atoms, correlating with potent antimalarial activity (IC50 = 220 nM) .
- Stability : Ethyl esters (e.g., ) and silyl groups () enhance stability under specific conditions, whereas N-oxide metabolites () degrade in organic solvents .
Antimalarial Activity:
- Piperazinyl Derivatives: Acetylated compounds (1a, 2a) showed IC50 values of 4–15 µM, while piperazinyl derivatives (1c, 2c) achieved nanomolar potency (IC50 = 175–220 nM), highlighting the critical role of the piperazine group in enhancing activity .
- Comparison to Target Compound : The isooctyloxy group’s bulkiness may hinder receptor binding compared to piperazinyl groups, suggesting lower antimalarial efficacy unless balanced by other modifications.
Receptor Modulation (GABA/Glycine):
- beta-Alanine Core : Retains dual activation of GABAₐ and glycine receptors, with higher glycine receptor potency .
- Impact of Substituents : Bulky groups (e.g., isooctyloxy) may sterically hinder receptor binding, whereas smaller groups (e.g., methyl in SC-57461) allow metabolic activation to potent inhibitors (IC50 < 1 µM for leukotriene A4 hydrolase) .
Metabolic Stability and Pathways
Key Findings :
- The isooctyloxy group’s branched structure may slow oxidative metabolism, extending half-life compared to SC-57461’s benzylphenoxy group, which undergoes rapid hydroxylation .
- N-Oxide metabolites (e.g., from SC-57461) degrade via Cope elimination in solvents, limiting isolation but generating reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
